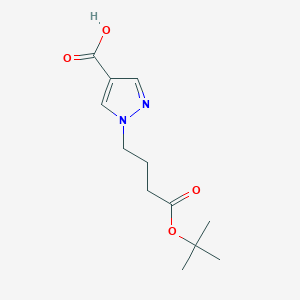![molecular formula C16H14ClN3O2S2 B2968558 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate CAS No. 1396768-69-6](/img/structure/B2968558.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate” is likely to be a complex organic molecule that contains several functional groups, including a chlorobenzothiazole, an azetidine, and a dimethylthiazole . These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorobenzothiazole, azetidine, and dimethylthiazole functional groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the chlorobenzothiazole group might undergo nucleophilic aromatic substitution reactions, while the azetidine ring might be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Evaluation
A study synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, exploring their antimicrobial properties against various bacterial and fungal strains. Azetidin-2-ones derivatives exhibited more significant activity against pathogenic strains compared to thiazolidin-4-ones derivatives, suggesting their potential as effective antimicrobial agents (Gilani et al., 2016).
Pharmacological Evaluation of Heterocyclic Compounds
Another research focused on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and evaluated their antibacterial and antifungal activities. These compounds demonstrated promising pharmacological properties, indicating their potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Anticancer and Antimicrobial Activities
Research synthesized thiazolidinone and azetidinone analogues based on a specific fluorene moiety and evaluated their antimicrobial and anticancer activities. These compounds showed remarkable activity against certain cancer cell lines and multidrug-resistant strains, suggesting their efficacy as both antimicrobial and anticancer agents (Hussein et al., 2020).
Corrosion Inhibition
A study investigated the effect of specific azetidinone derivatives on the corrosion of oil-well tubular steel in hydrochloric acid solution. These compounds acted as efficient corrosion inhibitors, demonstrating the potential application of such heterocyclic compounds in industrial corrosion protection (Yadav, Sharma, & Kumar, 2015).
Synthesis and Biological Activity Evaluation
The synthesis of substituted azetidinyl oxyacetic acids highlighted their significant antibacterial activity, primarily against Gram-negative bacteria. This study underscores the potential of azetidinone derivatives as novel beta-lactam antibiotics, expanding the scope of their application in medical treatments (Woulfe & Miller, 1985).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. For example, some thiazole derivatives work by inhibiting the biosynthesis of prostaglandins .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-8-14(23-9(2)18-8)15(21)22-10-6-20(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWVWTZACQSHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2968477.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide](/img/structure/B2968481.png)

![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)


![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)


